BenchChemオンラインストアへようこそ!

4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile

Antiplatelet Drug Synthesis GP IIb/IIIa Antagonist Intermediates Process Chemistry

4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile, with CAS number 213978-36-0, is a heterocyclic compound (C11H9BrN2O, MW 265.11 g/mol) that functions as a chiral synthon intermediate. It is structurally defined by a 2-pyrrolidinone core, N-arylated with a 4-cyanophenyl group and functionalized with a reactive bromine atom at the 3-position.

Molecular Formula C11H9BrN2O
Molecular Weight 265.11
CAS No. 213978-36-0
Cat. No. B2979091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile
CAS213978-36-0
Molecular FormulaC11H9BrN2O
Molecular Weight265.11
Structural Identifiers
SMILESC1CN(C(=O)C1Br)C2=CC=C(C=C2)C#N
InChIInChI=1S/C11H9BrN2O/c12-10-5-6-14(11(10)15)9-3-1-8(7-13)2-4-9/h1-4,10H,5-6H2
InChIKeyWPIZASJVDDJWKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile (CAS 213978-36-0) Procurement Guide: A Key Intermediate for GP IIb/IIIa Antagonists


4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile, with CAS number 213978-36-0, is a heterocyclic compound (C11H9BrN2O, MW 265.11 g/mol) that functions as a chiral synthon intermediate [1]. It is structurally defined by a 2-pyrrolidinone core, N-arylated with a 4-cyanophenyl group and functionalized with a reactive bromine atom at the 3-position [1]. This specific halogenation pattern is not a general feature of the class but a rationally designed molecular feature, enabling it to serve as an indispensable precursor in the synthesis of (3S)-3-amino-1-(4-cyanophenyl)-2-oxopyrrolidine, a key intermediate for the platelet aggregation inhibitor orbofiban [2]. Its value in procurement is derived not from intrinsic bioactivity but from its proven, scalable utility in an enantioselective synthesis route that overcomes the cost and waste limitations of earlier methodologies [2].

Why Procuring a Simple 2-Pyrrolidinone or Non-Halogenated Analog Cannot Substitute for 4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile


Generic substitution with non-halogenated analogs like 4-(2-oxopyrrolidin-1-yl)benzonitrile (CAS 167833-93-4) or 4-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile is infeasible for the primary applications of this compound, as they lack the critical reactive handle at the 3-position . The 3-bromo substituent in 4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile is not a passive structural feature; it is the essential leaving group that enables the key SN2 amination step with ammonia to install the 3-amino group required for downstream drug synthesis, a transformation that non-halogenated analogs cannot perform [1]. Although 3-chloro or 3-iodo variants could theoretically serve a similar role, the 3-bromo derivative is the specific intermediate validated in the optimized, scalable process for orbofiban, which achieved a 64% overall yield and was specifically designed to supplant a methionine-based route that generated prohibitive dimethylsulfide waste [1]. Substituting a 3-bromo intermediate with a 3-chloro analog would introduce new uncertainties in reaction kinetics and yields due to the poorer leaving-group ability of chloride, without any established literature precedent for this specific process.

Quantitative Differentiation Evidence for 4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile vs. Closest Analogs and Prior Synthetic Routes


Synthetic Efficiency: Overall Yield Comparison vs. the Original Methionine-Based Route for Orbofiban Synthesis

The procurement of this compound is justified by the process-scale data where it serves as the direct precursor to the key amino-lactam intermediate. When 4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile was generated in situ from 4-aminobenzonitrile, and subsequently reacted with ammonia, the final (3S)-3-amino-1-(4-cyanophenyl)-2-oxopyrrolidine hydrochloride salt was obtained with an overall yield of 64% from 4-aminobenzonitrile (4-ABN) after resolution [1]. This process was explicitly developed to replace a prior route that coupled and cyclized a methionine residue, which generated a tremendous amount of dimethylsulfide waste, making it cost-prohibitive and unsuitable for manufacturing scale [1]. The 64% overall yield for the 3-bromo-based route represents a scalable, efficient alternative to a process that was commercially infeasible due to waste-handling costs.

Antiplatelet Drug Synthesis GP IIb/IIIa Antagonist Intermediates Process Chemistry

Synthetic Intermediate Purity: LC-MS Purity Profile of the In-Situ Generated Intermediate Solution

The technical datasheet within the primary patent literature confirms that the in-situ generated solution of 4-(3-bromo-2-oxopyrrolidin-1-yl)benzonitrile in acetonitrile achieved a purity of 96.1 area% by qualitative LC analysis [1]. This high purity as a crude intermediate stream demonstrates the cleanness of the coupling and cyclization steps, which is crucial for the subsequent amination step to proceed without extensive purification. In contrast, intermediate streams from alternative synthetic routes (such as the methionine route or potential chloro-analog routes) have no comparable process purity data reported in the public domain for this specific application.

Process Analytical Chemistry Intermediate Quality Control LC Purity

Superior Leaving-Group Ability of the C3 Bromine vs. Chlorine for Nucleophilic Displacement in Pyrrolidinone Scaffolds

The selection of bromine at the 3-position over chlorine is a deliberate design choice grounded in the principles of nucleophilic substitution chemistry. In SN2 reactions, the intrinsic lability of the halide leaving group follows the order I > Br > Cl > F, a consequence of bond strength and polarizability [1]. By employing bromine as the leaving group on the pyrrolidinone C3 carbon, the reaction with ammonia can proceed under milder conditions and with higher efficiency than would be possible with a 3-chloro analog, for which the C-Cl bond is significantly stronger and less reactive. Although a direct head-to-head kinetic comparison on this exact scaffold is not published, the well-established physicochemical principles of halide nucleofugality provide a strong class-level inference for the superior reactivity of the 3-bromo over the 3-chloro variant.

Synthetic Chemistry Nucleophilic Substitution Leaving Group Ability

Enantiomeric Purity of Final Compound via the 3-Bromo Intermediate Route Outperforms Racemic Mixtures

The synthesis route using the 3-bromo intermediate, when combined with a dynamic resolution using a catalytic amount of salicylaldehyde and (R)-(-)-mandelic acid, delivers the final (3S)-3-amino compound with an enantiomeric excess (ee) of >96% and a resolution step yield of 78% [1]. This high chiral purity is a critical quality attribute for an intermediate intended for an active pharmaceutical ingredient (orbofiban) that progressed to Phase III clinical trials [1]. A hypothetical non-halogenated analog or a differently substituted intermediate that could not undergo the same selective amination and subsequent resolution would fail to deliver the requisite chiral purity.

Chiral Resolution Enantiomeric Excess Drug Substance Purity

Biological Target Selectivity Profile: Negative 5-Lipoxygenase Activity Avoids an Off-Target Liability

In a ChEMBL-curated binding assay, 4-(3-bromo-2-oxopyrrolidin-1-yl)benzonitrile was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at a concentration of 100 µM and was found to show no significant activity (NS) [1]. This negative result is significant for an intermediate compound, as 5-LOX inhibition can be a source of immunomodulatory off-target effects. The lack of significant 5-LOX inhibition at a high concentration suggests that the compound, and potentially its closely related derivatives in a synthetic campaign, may have a lower intrinsic liability for this particular off-target activity compared to analogs that show 5-LOX inhibition.

Target Selectivity 5-Lipoxygenase Off-Target Screening

Established Industrial Scalability: A Convergent Route Designed for Manufacturing

The synthetic process described in US Patent 5,986,107, which features 4-(3-bromo-2-oxopyrrolidin-1-yl)benzonitrile as the pivotal intermediate, was specifically designed to overcome the commercial-scale limitations of earlier methods [1]. The patent explicitly contrasts this route with prior art (US 5,484,946) which involved a methionine coupling that generated massive dimethylsulfide waste, making it unsuitable for manufacturing [1]. The disclosed bromo-intermediate route uses commodity reagents (2-bromo-4-chlorobutyryl bromide, NaOH, NH4OH) in standard solvents (acetonitrile), and is conducted at moderate temperatures (40-85°C), enabling straightforward scale-up [1]. This is a level of process validation that is absent for non-halogenated or other halogenated analogs in this application context.

Process Chemistry Manufacturing Scalability Cost of Goods

Application Scenarios for 4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile Based on Differentiated Evidence


Process Development for GP IIb/IIIa Antagonist Synthesis (Orbofiban and Derivatives)

The primary and most validated use for this compound is as a late-stage intermediate in the synthesis of orbofiban and related GP IIb/IIIa platelet receptor antagonists. Evidence confirms an overall yield of 64% from 4-aminobenzonitrile, with the key bromine displacement step enabling the installation of the chiral 3-amino group required for bioactivity [1]. The documented 96.1% LC purity of the intermediate solution and the proven industrial scalability of the route make this an ideal starting point for any laboratory or CRO aiming to reproduce or improve upon the orbofiban synthesis.

Synthesis of Enantiomerically Pure 3-Amino-2-Pyrrolidinone Libraries for Drug Discovery

The clear and validated path from the 3-bromo intermediate to the enantiomerically pure (3S)-3-amino-1-(4-cyanophenyl)-2-oxopyrrolidine hydrochloride salt (ee >96%) demonstrates its utility as a building block for chiral compound libraries [1]. Medicinal chemists exploring pyrrolidinone-based scaffolds can leverage this intermediate to efficiently access 3-amino-2-pyrrolidinone derivatives with high enantiomeric purity, a critical requirement in modern drug discovery to avoid the complications associated with racemic compounds.

Chemical Biology Probe Design with a Clean 5-Lipoxygenase Profile

For researchers designing chemical probes where 5-lipoxygenase inhibition is an unwanted off-target activity, the screening data from ChEMBL indicates that the 4-(3-bromo-2-oxopyrrolidin-1-yl)benzonitrile scaffold has no significant 5-LOX activity at 100 µM [2]. This property, combined with the synthetic versatility of the 3-bromo group, suggests that derivatives built from this core may have an inherently lower risk of confounding immunomodulatory effects compared to scaffolds with known 5-LOX inhibitory potential, making it a strategic starting point for probe design.

Teaching and Benchmarking of Scalable Asymmetric Synthesis

The full synthetic sequence, with its well-documented yields, purities, and enantiomeric excesses, provides an ideal case study for academic and industrial training in process chemistry [1]. Procurement of this specific intermediate allows for the replication of a complete, published, scalable synthetic pathway, from a commodity starting material to an enantiopure drug intermediate, serving as a benchmark for students and professionals learning modern asymmetric synthesis.

Quote Request

Request a Quote for 4-(3-Bromo-2-oxopyrrolidin-1-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.